molecular formula C22H25N3O2 B2906437 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 898414-95-4

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2906437
CAS No.: 898414-95-4
M. Wt: 363.461
InChI Key: DREKGDYVBGTAJA-UHFFFAOYSA-N
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone: is a complex organic compound featuring a benzimidazole ring fused to a piperidine ring, and a phenyl ring substituted with an isopropoxy group

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that imidazole-containing compounds, such as this one, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties . The downstream effects would depend on the specific pathway and the biological context.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biological context. Given the wide range of biological activities associated with imidazole derivatives , the effects could be diverse and context-dependent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the synthesis of similar compounds has been shown to be influenced by temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the isopropoxyphenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to produce corresponding phenols or quinones.

  • Reduction: : The benzimidazole ring can be reduced to form benzimidazolyl anilines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Typical reagents include halogens for electrophilic substitution and amines or alkyl halides for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Phenols, quinones, and other oxidized derivatives.

  • Reduction: : Benzimidazolyl anilines and other reduced derivatives.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : It may find applications in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the benzimidazole and piperidine rings Similar compounds include other benzimidazole derivatives and piperidine-containing molecules

List of Similar Compounds

  • Benzimidazole derivatives: : Various compounds containing the benzimidazole ring, such as 2-aminobenzimidazole and 5-nitrobenzimidazole.

  • Piperidine derivatives: : Compounds with the piperidine ring, such as piperidine itself and N-alkylpiperidines.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)27-18-9-7-17(8-10-18)22(26)25-13-11-16(12-14-25)21-23-19-5-3-4-6-20(19)24-21/h3-10,15-16H,11-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREKGDYVBGTAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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